molecular formula C12H9N3O2S B5581480 N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide

N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No.: B5581480
M. Wt: 259.29 g/mol
InChI Key: HUTQAMYNQHCDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that features a furan ring and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .

Industrial Production Methods

The process involves crystallization or flash chromatography for purification, which can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzothiadiazole moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various furan derivatives, reduced benzothiadiazole compounds, and substituted furan compounds .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can interact with biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form metal chelates is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide is unique due to its combination of a furan ring and a benzothiadiazole moiety.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-12(13-7-9-2-1-5-17-9)8-3-4-11-10(6-8)14-15-18-11/h1-6H,7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTQAMYNQHCDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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